5-chloro-2-isobutyl-1H-benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13ClN2 |
|---|---|
Molecular Weight |
208.689 |
IUPAC Name |
6-chloro-2-(2-methylpropyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H13ClN2/c1-7(2)5-11-13-9-4-3-8(12)6-10(9)14-11/h3-4,6-7H,5H2,1-2H3,(H,13,14) |
InChI Key |
TVAHQWFLWCOWBT-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC2=C(N1)C=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 Isobutyl 1h Benzimidazole and Analogues
Classical and Contemporary Synthetic Approaches to 1H-Benzimidazole Scaffolds
The construction of the 1H-benzimidazole core is a well-established area of organic synthesis, with numerous methods developed over the years. These approaches can be broadly categorized into classical condensation reactions and more modern, often catalyzed, procedures.
Condensation Reactions for Benzimidazole (B57391) Ring Formation
The most traditional and widely employed method for synthesizing the benzimidazole ring system is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivatives. rjptonline.orgnih.gov This reaction, often carried out under acidic conditions and with heating, proceeds through the formation of an amide intermediate, followed by cyclization and dehydration to yield the benzimidazole ring. nih.gov Variations of this method utilize aldehydes, nitriles, or orthoesters in place of carboxylic acids. rjptonline.orgresearchgate.net
More contemporary approaches have focused on developing milder and more efficient reaction conditions. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the condensation of o-phenylenediamines with dimethylformamide (DMF) in the presence of an organic acid like butanoic acid. tandfonline.comtandfonline.com Another strategy involves the use of catalysts, such as ammonium (B1175870) chloride (NH4Cl), to facilitate the condensation of o-phenylenediamines with aromatic aldehydes at room temperature, offering an environmentally benign route to 2-arylbenzimidazoles. rjptonline.org Metal-catalyzed protocols, including the use of copper and iron catalysts, have also been developed for the oxidative condensation of 1,2-diaminoarenes with primary amines or aldehydes. ctu.edu.vn
Table 1: Comparison of Benzimidazole Synthesis Methods
| Method | Reactants | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Phillips Method | o-phenylenediamine, Carboxylic Acid | 4N HCl, Reflux | Well-established, good for 2-alkylbenzimidazoles nih.gov | Harsh acidic conditions, high temperatures |
| Aldehyde Condensation | o-phenylenediamine, Aldehyde | Oxidative conditions | Access to 2-arylbenzimidazoles rjptonline.org | Requires an oxidant, can have side reactions |
| Microwave-Assisted | o-phenylenediamine, DMF | Butanoic acid, Microwave | Reduced reaction time, improved yields tandfonline.comtandfonline.com | Requires specialized equipment |
| NH4Cl Catalysis | o-phenylenediamine, Aldehyde | Room temperature | Mild conditions, environmentally friendly rjptonline.org | May not be suitable for all substrates |
| Metal Catalysis (e.g., Cu, Fe) | 1,2-diaminoarene, Amine/Aldehyde | Catalyst, Oxidant | High efficiency, broader substrate scope ctu.edu.vn | Catalyst cost and removal can be a concern |
Introduction of the Isobutyl Group at the 2-Position
The isobutyl group at the 2-position of the benzimidazole ring is typically introduced during the initial ring formation step. This is achieved by using isovaleric acid (3-methylbutanoic acid) or one of its derivatives (e.g., an ester or acid chloride) in the condensation reaction with the appropriately substituted o-phenylenediamine. nih.gov For instance, the Phillips method, which involves refluxing the diamine and carboxylic acid in 4N hydrochloric acid, is a classic approach for preparing 2-alkyl-substituted benzimidazoles. nih.gov
Recent research has also explored the use of isovaleraldehyde (B47997) in condensation reactions. researchgate.net These reactions often require an oxidizing agent to convert the initially formed dihydrobenzimidazole intermediate to the final aromatic benzimidazole. The choice of the specific synthetic method can be influenced by the desired scale of the reaction and the availability of the starting materials.
Functionalization and Derivatization Strategies
Once the 5-chloro-2-isobutyl-1H-benzimidazole scaffold is synthesized, further chemical modifications can be carried out to explore its chemical space and develop analogues with diverse properties. These transformations primarily target the nitrogen atoms of the imidazole (B134444) ring and the substituents at the 2-position.
N-Alkylation and N-Acylation of the Benzimidazole Nitrogen
The benzimidazole ring possesses an acidic N-H proton that can be readily deprotonated with a base, followed by reaction with an electrophile to achieve N-alkylation or N-acylation. wikipedia.org The alkylation of benzimidazoles can be achieved using various alkylating agents, such as alkyl halides or dimethyl carbonate, in the presence of a base like sodium carbonate or sodium hydride. nih.govnih.gov The choice of solvent and reaction conditions can influence the efficiency of the N-alkylation. nih.gov For instance, N-methylation can be performed at elevated temperatures using dimethyl carbonate. nih.gov
N-acylation can be accomplished using acyl chlorides or anhydrides in the presence of a base. These reactions introduce an acyl group onto one of the nitrogen atoms of the benzimidazole ring, which can significantly alter the electronic properties and biological activity of the molecule.
Table 2: Examples of N-Functionalization Reactions of Benzimidazoles
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | N-Alkylbenzimidazole | nih.govnih.govnih.gov |
| N-Acylation | Acyl chloride, Base | N-Acylbenzimidazole | nih.gov |
Modifications at the 2-Position (e.g., Chloromethylation, Thiolation, Hydrazino Derivatives)
The 2-position of the benzimidazole ring is susceptible to various chemical modifications, allowing for the introduction of diverse functional groups.
Chloromethylation: The introduction of a chloromethyl group at the 2-position can be a key step for further derivatization. While direct chloromethylation of the pre-formed benzimidazole can be challenging, a common strategy involves the condensation of o-phenylenediamine with chloroacetic acid or its derivatives to form 2-(chloromethyl)-1H-benzimidazole. nih.govsigmaaldrich.com This intermediate serves as a versatile building block for synthesizing a wide range of derivatives through nucleophilic substitution of the chlorine atom. nih.gov The Blanc chloromethylation, a reaction of aromatic rings with formaldehyde (B43269) and hydrogen chloride, is another method for introducing chloromethyl groups, although its application to benzimidazoles may require specific conditions. wikipedia.org More recently, photochemically induced chloromethylation/cyclization of benzimidazole derivatives has been reported. rsc.orgrsc.org
Thiolation: The introduction of a thiol group at the 2-position leads to the formation of benzimidazole-2-thiones. A common synthetic route involves the reaction of o-phenylenediamine with carbon disulfide or a related reagent like tetramethylthiuram disulfide in water. nih.govrsc.org The resulting 2-mercaptobenzimidazole (B194830) can exist in tautomeric equilibrium with its thione form. These compounds can be further functionalized at the sulfur atom, for example, through S-alkylation reactions. nih.gov Specifically, 5-chloro-1-isobutyl-1H-benzimidazole-2-thiol has been synthesized, highlighting the accessibility of this functional group on the target scaffold. scbt.com
Hydrazino Derivatives: 2-Hydrazinobenzimidazoles are valuable intermediates for the synthesis of various heterocyclic systems, particularly those containing a hydrazone moiety. researchgate.netnih.gov These derivatives can be prepared from 2-mercaptobenzimidazoles by reaction with hydrazine (B178648) hydrate. mdpi.comrsc.org The resulting 2-hydrazino-1H-benzimidazole can then be condensed with aldehydes or ketones to form a variety of benzimidazole-hydrazone derivatives. nih.govmdpi.comrsc.org
Substitution Pattern Variations on the Benzene (B151609) Ring (e.g., Halogenation, Trifluoromethylation)
Halogenation:
Further halogenation of the 5-chloro-benzimidazole ring is a viable method for creating poly-halogenated analogues. Electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be employed. The position of the incoming halogen is directed by the existing substituents. Given the directing effect of the 5-chloro group and the electronic influence of the imidazole moiety, substitution is anticipated at the C4, C6, or C7 positions. However, the most common and predictable method reported in the literature for synthesizing halogenated benzimidazoles involves the condensation of appropriately pre-halogenated o-phenylenediamines. nih.govmdpi.com For instance, the synthesis of 5-bromo-2-phenyl-1H-benzimidazole was achieved with a 54% yield by reacting N-(2-iodo-4-bromophenyl)benzamidine with a base in water, which proceeds via an intramolecular cyclization. mdpi.com
| Product | Starting Material | Yield (%) |
|---|---|---|
| 5-Fluoro-2-phenyl-1H-benzimidazole | N-(2-iodo-4-fluorophenyl)benzamidine | 77 |
| 5-Chloro-2-phenyl-1H-benzimidazole | N-(2-iodo-4-chlorophenyl)benzamidine | 66 |
| 5-Bromo-2-phenyl-1H-benzimidazole | N-(2-iodo-4-bromophenyl)benzamidine | 54 |
Trifluoromethylation:
The trifluoromethyl (CF3) group is highly sought after in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The direct trifluoromethylation of the benzimidazole benzene ring represents a modern and efficient approach to creating novel analogues. One notable method involves visible-light-induced photoredox catalysis. rsc.org This technique allows for the direct C-H trifluoromethylation at the C4 position of the benzimidazole ring using Togni's reagent as the CF3 source and fac-Ir(ppy)3 as the photocatalyst. rsc.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. While this has been demonstrated on N- and C2-substituted benzimidazoles, the principle is applicable to scaffolds like this compound.
| Method | Position of CF3 | Reagents | Reference |
|---|---|---|---|
| Direct C-H Trifluoromethylation | C4 | Togni's Reagent, fac-Ir(ppy)3, visible light | rsc.org |
| Condensation Reaction | C2 | o-phenylenediamine, trifluoroacetic acid | nih.gov |
Mechanistic Understanding of Key Synthetic Steps
The most prevalent and fundamental method for synthesizing this compound is the condensation reaction between a substituted o-phenylenediamine and an aldehyde. nih.gov In this specific case, the reactants are 4-chloro-o-phenylenediamine and isobutyraldehyde. The reaction mechanism proceeds through several key steps, often catalyzed by an acid or promoted by an oxidizing agent to facilitate the final aromatization step. ijariie.comnih.gov
The reaction mechanism can be outlined as follows:
Schiff Base Formation: The synthesis initiates with the nucleophilic attack of one of the amino groups of 4-chloro-o-phenylenediamine on the electrophilic carbonyl carbon of isobutyraldehyde. This is typically the rate-determining step. After the initial addition, a molecule of water is eliminated to form a reactive Schiff base (imine) intermediate. semanticscholar.org
Intramolecular Cyclization: The second amino group of the diamine, which is in close proximity, then performs an intramolecular nucleophilic attack on the imine carbon of the Schiff base. This attack leads to the formation of a five-membered heterocyclic ring, resulting in a non-aromatic 2,3-dihydro-1H-benzimidazole intermediate.
Aromatization (Oxidative Dehydrogenation): The final step is the aromatization of the dihydro-benzimidazole intermediate to the stable benzimidazole ring system. This involves the removal of two hydrogen atoms from the newly formed ring (at C2 and N1). This step can occur through oxidation and often requires an oxidizing agent, such as hydrogen peroxide, air (O2), or sodium metabisulfite, to drive the reaction to completion and achieve high yields. nih.govnih.govorganic-chemistry.org In some cases, the driving force of forming the stable aromatic ring is sufficient for the reaction to proceed without an external oxidant, releasing hydrogen gas.
Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 Isobutyl 1h Benzimidazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 5-chloro-2-isobutyl-1H-benzimidazole. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity between the isobutyl group and the benzimidazole (B57391) core.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the imidazole (B134444) ring, and the protons of the isobutyl side chain. Due to the rapid tautomerism of the N-H proton between the two nitrogen atoms in solution, the aromatic region may show a simplified or averaged pattern. arabjchem.org The predicted chemical shifts (δ) in a solvent like CDCl₃ are detailed in Table 1.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would feature signals for the nine carbons of the benzimidazole skeleton and the three distinct carbons of the isobutyl group. Expected chemical shifts are listed in Table 2, based on data from similar substituted benzimidazoles. ias.ac.inrsc.org
2D NMR Spectroscopy: To definitively assign the proton and carbon signals and confirm the molecular structure, various 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons of the isobutyl group (H-1' with H-2', and H-2' with the H-3' methyl protons) and between coupled protons on the benzene (B151609) ring. usm.my
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the straightforward assignment of carbon signals based on the already assigned proton signals. usm.my
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | ~10.0-12.5 | Broad Singlet | - |
| H-4/H-7 | ~7.5-7.6 | Multiplet | - |
| H-6 | ~7.2 | Doublet of Doublets | ~8.5, 2.0 |
| H-1' (CH₂) | ~2.9 | Doublet | ~7.0 |
| H-2' (CH) | ~2.2 | Multiplet | - |
| H-3' (2xCH₃) | ~1.0 | Doublet | ~6.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~158 |
| C4 | ~119 |
| C5 | ~128 |
| C6 | ~123 |
| C7 | ~112 |
| C7a | ~142 |
| C3a | ~135 |
| C1' (CH₂) | ~37 |
| C2' (CH) | ~29 |
| C3' (CH₃) | ~22 |
Vibrational Spectroscopy (FT-IR and Raman Spectroscopy) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. These include the N-H and C-H stretching vibrations at higher wavenumbers and the "fingerprint" region, which contains C=N, C=C, and C-Cl vibrations. researchgate.netresearchgate.net The expected absorption bands are summarized in Table 3. The N-H stretching band is often broad due to intermolecular hydrogen bonding in the solid state. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to symmetric vibrations and vibrations of the non-polar parts of the molecule. The Raman spectrum would be expected to show strong bands for the symmetric breathing modes of the benzimidazole ring system and the C-C backbone of the isobutyl group. researchgate.net
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3400 | N-H Stretch (broad) | Imidazole N-H |
| ~2870-2960 | C-H Stretch (aliphatic) | Isobutyl group |
| ~3030-3080 | C-H Stretch (aromatic) | Benzene ring |
| ~1580-1620 | C=N Stretch | Imidazole ring |
| ~1450-1475 | C=C Stretch | Benzene ring |
| ~1400-1450 | C-H Bend (aliphatic) | Isobutyl group |
| ~600-800 | C-Cl Stretch | Chloro-substituent |
Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Molecular Formula and Weight: The molecular formula for this compound is C₁₁H₁₃ClN₂. This gives a molecular weight of approximately 208.69 g/mol .
Mass Spectrometry (MS): In a standard electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z of 208. A characteristic feature would be the presence of an isotopic peak at m/z 210 ([M+2]⁺), with an intensity approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotope ratio). rsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula. The calculated exact mass for [M+H]⁺ (C₁₁H₁₄ClN₂⁺) is 209.0840, which would be used to confirm the elemental composition against the experimental value. ias.ac.in
Fragmentation Analysis: The fragmentation pattern provides valuable structural information. For this compound, the most likely fragmentation pathways would involve the isobutyl side chain. Common fragmentation would include:
Loss of a propyl radical (•C₃H₇): Cleavage of the C-C bond beta to the benzimidazole ring would result in a stable fragment at m/z 165.
Loss of an isobutylene (B52900) molecule (C₄H₈): Through a McLafferty-type rearrangement, leading to the formation of the 5-chloro-1H-benzimidazole radical cation at m/z 152.
Formation of the tropylium-like ion: Loss of the entire isobutyl group could also occur, leading to a fragment corresponding to the 5-chlorobenzimidazolyl cation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insight into the electronic transitions within the molecule. The spectrum is dictated by the conjugated π-electron system of the benzimidazole core. The compound is expected to exhibit strong absorption bands in the UV region, characteristic of π→π* transitions within the aromatic system. Typical benzimidazole derivatives show two main absorption bands around 240-250 nm and 270-280 nm. nist.gov The presence of the chlorine atom (an auxochrome) and the isobutyl group may cause slight shifts (bathochromic or hypsochromic) in these absorption maxima compared to the unsubstituted benzimidazole.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
While specific crystal structure data for this compound is not available, its solid-state structure can be predicted based on known structures of similar 1H-benzimidazoles. researchgate.net
Molecular Conformation: The core benzimidazole ring system is expected to be essentially planar. nih.gov The isobutyl group would adopt a low-energy conformation relative to this plane.
Computational Chemistry and in Silico Investigations of 5 Chloro 2 Isobutyl 1h Benzimidazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and inherent properties of molecules. For 5-chloro-2-isobutyl-1H-benzimidazole, these calculations are crucial for predicting its reactivity and the nature of its chemical bonds.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting the geometry and reactivity of molecules. researchgate.netresearchgate.net DFT calculations, often using the B3LYP functional, are employed to optimize the molecular structure of benzimidazole (B57391) derivatives and to calculate their vibrational frequencies. researchgate.net These theoretical calculations have shown good agreement with experimental data for similar compounds. esisresearch.org
The distribution of atomic charges, as calculated by methods like Natural Population Analysis, can indicate that compounds such as this compound are potential ligands for coordinating with metallic ions. researchgate.net The presence of certain functional groups, such as chloro and isobutyl groups, can significantly influence the electronic and, consequently, the chemical properties of the benzimidazole core. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Chemical Reactivity)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, with a larger gap indicating higher stability and lower chemical reactivity. biointerfaceresearch.com
For benzimidazole derivatives, the HOMO is often located over the benzimidazole ring, indicating that this is the region from which electron density is most readily donated. researchgate.net The HOMO-LUMO gap can be used to understand the charge transfer interactions that occur within the molecule. esisresearch.orgresearchgate.net This analysis is instrumental in predicting how this compound might interact with biological macromolecules.
Table 1: Frontier Molecular Orbital (FMO) Data for Representative Benzimidazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | -5.88 | -1.18 | 4.70 |
| Data sourced from theoretical calculations on related structures. |
This table is for illustrative purposes, showing representative data for a related benzimidazole derivative to highlight the typical values obtained from FMO analysis. biointerfaceresearch.com
Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.govnih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface. nih.gov Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.govnih.gov
For benzimidazole derivatives, MEP analysis often reveals negative potential localized over nitrogen atoms, indicating these as likely sites for protonation and hydrogen bonding. nih.gov The distribution of electrostatic potential is crucial for understanding non-covalent interactions, such as those between a drug molecule and its protein target. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to simulate the interaction between a ligand, such as this compound, and a biological target.
Protein Target Selection and Preparation
The selection of a protein target is the first critical step in a molecular docking study. For benzimidazole derivatives, a wide range of biological targets have been investigated based on their known pharmacological activities. These include:
CYP51 (Lanosterol 14α-demethylase): A key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi, making it a primary target for antifungal agents. nih.govwisdomlib.org Benzimidazole derivatives have been docked against CYP51 from Candida albicans to evaluate their potential as antifungal drugs. wisdomlib.org
DNA Topoisomerase I: These enzymes regulate the topology of DNA and are vital for cell replication. nih.gov Inhibition of DNA topoisomerase I is a mechanism for anticancer and antibacterial agents. researchgate.netnih.gov
Arginase: This enzyme is involved in the urea (B33335) cycle and has been implicated in various diseases. While not as commonly studied for benzimidazoles, it represents a potential target.
DHFR (Dihydrofolate Reductase): An essential enzyme for the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer drugs. nih.govnih.gov Benzimidazole compounds have been studied as inhibitors of DHFR. nih.gov
Voltage-Gated Sodium Channels: These ion channels are crucial for the initiation and propagation of action potentials in excitable cells. Benzimidazole derivatives have been investigated as inhibitors of these channels. google.com
Once a target is selected, its three-dimensional structure, typically obtained from the Protein Data Bank (PDB), is prepared for docking. This involves removing water molecules, adding hydrogen atoms, and defining the binding site.
Binding Mode Analysis and Interaction Profiling
Following the docking simulation, the resulting poses of the ligand within the protein's active site are analyzed to understand the binding mode and the nature of the interactions. Key interactions that stabilize the ligand-protein complex include:
Hydrogen Bonding: These are crucial for the specificity of ligand binding. For instance, the nitrogen atoms of the benzimidazole ring can act as hydrogen bond acceptors or donors.
Hydrophobic Interactions: The isobutyl group of this compound would be expected to form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Pi-Pi Stacking: The aromatic benzimidazole ring can engage in pi-pi stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.
Studies on related benzimidazole derivatives have shown that these compounds can form stable complexes with their target proteins through a combination of these interactions. For example, docking studies of benzimidazoles with DHFR have revealed key interactions with amino acid residues such as Phe31, Ile94, and Asp27. nih.gov Similarly, docking with CYP51 has shown interactions with the heme group and surrounding amino acids. nih.gov
Table 2: Representative Docking Interaction Data for Benzimidazole Derivatives with Biological Targets
| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction |
| Benzimidazole Derivatives | Dihydrofolate Reductase (DHFR) | Phe31, Ile94, Asp27 | Hydrogen Bonding, Hydrophobic |
| Oxadiazole Derivatives | Candida albicans CYP51 | Met-508, Tyr-118, Heme-601 | Hydrogen Bonding, Pi-Pi Stacking, Hydrophobic |
| Benzimidazole Derivatives | DNA Topoisomerase I | Not explicitly detailed in provided abstracts | General Inhibition |
| Benzimidazole Derivatives | Voltage-Gated Sodium Channel | Not explicitly detailed in provided abstracts | General Inhibition |
This table provides illustrative examples of interactions observed in docking studies of related compounds, as specific data for this compound was not available in the search results. nih.govnih.gov
Binding Affinity Prediction and Scoring Functions
The prediction of binding affinity is a cornerstone of computational drug design, estimating the strength of the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. This is most commonly achieved through molecular docking simulations. In this process, the three-dimensional structure of the ligand is placed into the binding site of the target protein, and its orientation and conformation are optimized to maximize favorable interactions.
Scoring functions are mathematical models used to approximate the binding free energy of the ligand-protein complex. A lower binding energy score generally indicates a more stable complex and higher predicted affinity. These functions evaluate various non-covalent interactions, including:
Van der Waals interactions: Arising from temporary fluctuations in electron density.
Electrostatic interactions: Occurring between charged or polar atoms.
Hydrogen bonds: A crucial interaction for molecular recognition.
Hydrophobic interactions: The tendency of nonpolar groups to cluster together, away from water.
Solvation effects: The energy required to desolvate the ligand and the binding site.
While specific docking studies for this compound are not extensively published, research on analogous benzimidazole derivatives highlights the utility of this approach. For instance, studies on other benzimidazole compounds have successfully used molecular docking to predict their binding modes and affinities to various targets, such as enzymes and receptors. nih.govnih.gov In a typical study, a series of benzimidazole derivatives would be docked into a validated protein structure, and their binding scores would be compared to their experimentally determined biological activities to validate the docking protocol.
For this compound, a hypothetical docking study would involve preparing the 3D structure of the molecule and docking it into the active site of a relevant biological target. The resulting binding score would provide a quantitative estimate of its binding affinity, guiding further experimental validation. The isobutyl group at the 2-position and the chloro substituent at the 5-position would be critical in determining the nature and strength of these interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scholars.direct A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For this compound, a wide array of descriptors would be calculated, falling into several categories:
Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.
Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.
Electronic descriptors: Pertaining to the electron distribution, including dipole moment and orbital energies (e.g., HOMO and LUMO).
Physicochemical descriptors: Representing properties like hydrophobicity (logP) and polarizability.
The selection of relevant descriptors is a critical step, as the inclusion of irrelevant or redundant descriptors can lead to an overfitted and poorly predictive model. Statistical methods like genetic algorithms or stepwise regression are often employed to select a small subset of descriptors that have the most significant correlation with the biological activity of a series of related compounds.
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Electronic | HOMO (Highest Occupied Molecular Orbital) Energy | Relates to the molecule's ability to donate electrons. |
| Electronic | LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the molecule's ability to accept electrons. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. |
| Topological | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. |
| Geometrical | Molecular Weight | The mass of the molecule. |
Once a set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity of a training set of compounds. Common methods for model development include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest.
The predictive power of the developed QSAR model must be rigorously validated. nih.gov This is typically done through:
Internal validation: Using techniques like leave-one-out cross-validation (q²), where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of the removed compound.
External validation: Using the developed model to predict the activity of an external test set of compounds that were not used in the model's development. The predictive ability is assessed by the correlation coefficient (R²_pred) between the predicted and observed activities of the test set compounds.
A statistically robust and predictive QSAR model for a series of 2-alkyl-5-chlorobenzimidazoles could be used to predict the activity of the isobutyl derivative.
A validated QSAR model can be used to predict the molecular recognition properties of this compound. By inputting the calculated descriptors for this specific compound into the QSAR equation, a quantitative prediction of its biological activity can be obtained. This prediction can help in understanding how the isobutyl group at the C2 position and the chloro group at the C5 position influence its interaction with a biological target. For example, the model might reveal that increased hydrophobicity in a particular region of the molecule enhances its activity, providing a rationale for the inclusion of the isobutyl group.
In Silico Prediction of Molecular Interactions and Theoretical Pharmacokinetic Properties (ADME-Tox Profiling)
In addition to predicting biological activity, computational methods are widely used to assess the pharmacokinetic properties of a drug candidate, often referred to as ADME-Tox profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov Early prediction of these properties can help in identifying compounds that are likely to fail in later stages of drug development due to poor bioavailability or toxicity.
"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. nih.gov This rule states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:
Molecular weight ≤ 500 Daltons
LogP (a measure of lipophilicity) ≤ 5
No more than 5 hydrogen bond donors
No more than 10 hydrogen bond acceptors
For this compound, these parameters can be calculated using computational software. While specific experimental data for this compound is limited, we can analyze a closely related analog, 5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine, to illustrate this assessment. evitachem.com
| Property | Value for 5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine evitachem.com | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 209.67 g/mol | ≤ 500 | Yes |
| LogP | Not specified, but expected to be < 5 | ≤ 5 | Likely Yes |
| Hydrogen Bond Donors | 2 (from the amine and imidazole (B134444) N-H) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (from the two nitrogen atoms) | ≤ 10 | Yes |
Based on the analysis of a close analog, this compound is expected to be fully compliant with Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for oral bioavailability.
Beyond Lipinski's rule, other parameters like Topological Polar Surface Area (TPSA) and the number of rotatable bonds are also used to assess drug-likeness. A TPSA of less than 140 Ų and fewer than 10 rotatable bonds are generally considered favorable for good oral bioavailability. These parameters can also be readily calculated for this compound to provide a more comprehensive picture of its drug-like properties. In silico ADME models can also predict properties like aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes, which are crucial for metabolism. researchgate.netmdpi.com
Prediction of Receptor Binding and Enzyme Inhibition Potential
Computational docking studies are instrumental in predicting the interaction between a small molecule, such as this compound, and a macromolecular target. This technique simulates the binding pose and estimates the binding affinity, providing a basis for prioritizing compounds for further experimental testing. While specific docking studies for this compound are not extensively reported in publicly available literature, analysis of related benzimidazole derivatives allows for the prediction of its likely biological targets.
Research on analogous 5-chloro-benzimidazole derivatives has highlighted their potential to interact with several key enzymes and receptors. For instance, derivatives of 5-chloro-1-isopropyl-2-(piperazin-1-yl)ethyl-1H-benzimidazole have been investigated as potential antifungal agents through their interaction with Cytochrome P450 51 (CYP51), a crucial enzyme in fungal cell membrane biosynthesis. wisdomlib.org Similarly, other 5-chloro-benzimidazole-2-one derivatives have been docked against Peroxisome Proliferator-Activated Receptor γ (PPAR-γ), a nuclear receptor involved in the regulation of glucose and lipid metabolism, suggesting a potential role in managing metabolic disorders. researchgate.net
The isobutyl group at the C-2 position is another critical feature. Studies on other benzimidazole derivatives, such as N-isobutyl-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide, have demonstrated that branched alkyl substituents like isobutyl can significantly influence cytotoxic activity against cancer cell lines when compared to their linear counterparts. nih.gov This suggests that the isobutyl moiety can play a crucial role in fitting into specific hydrophobic pockets of target proteins.
Based on the known targets of the benzimidazole scaffold, several proteins are considered potential binding partners for this compound. These include, but are not limited to, topoisomerases, tubulin, and dihydrofolate reductase. Molecular docking simulations of various benzimidazole derivatives against these targets have consistently shown favorable binding energies and interactions with key amino acid residues within the active sites. nih.govmdpi.comnih.govsemanticscholar.org
A hypothetical docking study of this compound against a common benzimidazole target, such as β-tubulin, would likely reveal key interactions. The benzimidazole nitrogen atoms can act as hydrogen bond acceptors or donors, while the aromatic rings can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine and tyrosine in the binding pocket.
While comprehensive experimental data is not yet available, the collective evidence from computational studies on related compounds strongly supports the potential of this compound as a modulator of various enzymes and receptors. Further in silico and subsequent in vitro studies are warranted to elucidate its precise mechanism of action and to validate these predicted interactions.
| Potential Target Class | Specific Examples | Predicted Interaction Type |
| Enzymes | Cytochrome P450 (e.g., CYP51) | Heme coordination, hydrophobic interactions |
| Topoisomerases (I and II) | DNA intercalation, ATP-binding site interaction | |
| Dihydrofolate Reductase (DHFR) | Active site inhibition | |
| Kinases | ATP-competitive inhibition | |
| Receptors | Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) | Ligand-binding domain interaction |
| Structural Proteins | Tubulin | Colchicine binding site interaction |
Structure Activity Relationship Sar Studies of 5 Chloro 2 Isobutyl 1h Benzimidazole Derivatives
Impact of Substitution Patterns on Molecular Recognition and Biological Target Engagement
The biological properties of benzimidazole (B57391) derivatives are profoundly influenced by the nature and position of substituents on the core structure. nih.gov SAR analyses consistently indicate that modifications at the N-1, C-2, and C-5/C-6 positions are particularly critical for determining the pharmacological effect. nih.govnih.gov The planar benzimidazole nucleus can engage with biological macromolecules through various non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. researchgate.net
Role of the 5-Chloro Group on the Benzene (B151609) Ring in Modulating Activity
The presence of a halogen, specifically a chloro group, at the 5-position of the benzimidazole ring plays a significant electronic and steric role in modulating biological activity. Halogen atoms can alter a molecule's acidity, lipophilicity, and metabolic stability, and can participate in halogen bonding, a specific type of non-covalent interaction with biological targets.
Research has demonstrated the importance of this substitution. In one study, 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole was found to exert the most profound inhibitory activity against mammalian DNA topoisomerase I and showed significant cytotoxicity against several human cancer cell lines when compared to other synthesized derivatives. nih.gov This highlights the positive contribution of the 5-chloro substituent to its anticancer potential. Further studies have shown that chloro-substituted benzimidazole derivatives can exhibit potent antitumor activity. nih.gov For example, a chloro-substituted furan-benzimidazole derivative demonstrated significantly higher activity against multiple lung cancer cell lines compared to its nitro-substituted counterpart in certain assays. nih.gov The positioning of the chloro group is also crucial; a derivative with a chloro group at the ortho position of a phenyl ring attached to the benzimidazole core showed promising anti-inflammatory effects by inhibiting COX-2. nih.gov
The following table summarizes the cytotoxic activity of a 5-chloro benzimidazole derivative against various cancer cell lines.
| Compound | Cell Line | Biological Target/Activity | Result |
| 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | HeLa (cervix adenocarcinoma) | Cytotoxicity / Topoisomerase I Inhibition | Most profound activity among tested derivatives nih.gov |
| MCF7 (breast adenocarcinoma) | Cytotoxicity / Topoisomerase I Inhibition | Most profound activity among tested derivatives nih.gov | |
| A431 (skin epidermoid carcinoma) | Cytotoxicity / Topoisomerase I Inhibition | Most profound activity among tested derivatives nih.gov |
Influence of the Isobutyl Group at the 2-Position on Binding Specificity
The substituent at the C-2 position of the benzimidazole ring extends into the solvent-exposed region or a specific sub-pocket of a binding site, making it a key determinant of binding specificity and potency. An isobutyl group, being a moderately sized, flexible, and lipophilic alkyl chain, can contribute to favorable hydrophobic interactions within the target protein.
While direct SAR studies for the 2-isobutyl group are not extensively documented, related findings provide valuable insights. In a study of N-substituted benzimidazoles, a derivative featuring an isobutyl side chain on the nitrogen atom displayed selective antiproliferative activity against colorectal carcinoma cells. mdpi.com This suggests that the isobutyl moiety can be accommodated by certain biological targets to confer selectivity. The synthesis of various 2-substituted benzimidazoles, including a derivative with a 2-isopropyl group (structurally similar to isobutyl), has been reported, confirming the chemical feasibility of such structures for biological screening. ijpsdronline.com The length and branching of the alkyl chain at C-2 can be critical; studies on other heterocyclic systems show that varying the alkyl group can drastically alter the biological activity profile. The isobutyl group provides a balance of size and lipophilicity that can be crucial for optimizing van der Waals contacts in a protein's binding site without introducing excessive steric hindrance.
Effects of N-1 Substitutions on Conformational Flexibility and Ligand Interactions
Substitution at the N-1 position of the imidazole (B134444) ring is a widely employed strategy to modulate the physicochemical properties and biological activity of benzimidazole derivatives. nih.gov Attaching a substituent at this position eliminates the N-H proton, which can act as a hydrogen bond donor, and introduces new steric and electronic features that influence the molecule's conformational flexibility and its interactions with target receptors.
The nature of the N-1 substituent can significantly impact therapeutic potential. For example, substituting the N-1 position with a benzyl (B1604629) group has been shown to enhance anti-inflammatory activity. nih.gov Studies on N-alkylated benzimidazoles revealed that introducing straight-chain alkyl groups at N-1 led to a notable increase in antiproliferative activity against breast cancer cell lines compared to the unsubstituted parent compounds. nih.gov The potency was observed to vary with the length of the alkyl chain, indicating that this position is sensitive to the size and lipophilicity of the substituent. This relationship is detailed in the table below.
| Compound (2-phenyl-1H-benzimidazole backbone) | N-1 Substituent | Antiproliferative Activity (IC₅₀ in μM) vs. MDA-MB-231 |
| Unsubstituted | -H | >100 nih.gov |
| 1a | -Methyl | >100 nih.gov |
| 1b | -Ethyl | 70.09 nih.gov |
| 1c | -Propyl | 39.52 nih.gov |
| 1d | -Butyl | 27.26 nih.gov |
| 1e | -Pentyl | 21.93 nih.gov |
| 1f | -Hexyl | 27.88 nih.gov |
| 1g | -Heptyl | 33.10 nih.gov |
These findings demonstrate that N-1 substitutions directly affect how the ligand orients itself within a binding site, potentially increasing conformational restrictions or introducing new interaction points, thereby enhancing biological activity. nih.govnih.gov
Strategic Modifications for Enhanced Potency and Selectivity at the Molecular Level
Based on SAR principles, several strategic modifications to the 5-chloro-2-isobutyl-1H-benzimidazole scaffold can be proposed to enhance potency and selectivity. The goal of such modifications is to optimize the molecule's interactions with its intended biological target while minimizing off-target effects.
N-1 Position Alkylation and Arylation: As demonstrated, the N-1 position is a prime site for modification. nih.gov Introducing small, flexible alkyl chains (e.g., propyl, butyl, pentyl) can improve lipophilicity and enhance hydrophobic interactions, potentially increasing cell permeability and antiproliferative activity. nih.gov Alternatively, introducing aromatic or heteroaromatic rings (e.g., benzyl, pyrimidinyl) can create opportunities for additional π-π stacking or specific hydrogen bond interactions, a strategy known to be effective in developing anti-inflammatory or kinase inhibitor agents. nih.govresearchgate.net
Bioisosteric Replacement at C-2: While the isobutyl group provides beneficial hydrophobic character, its replacement with bioisosteres could fine-tune binding specificity. For example, replacing it with a cyclopropylmethyl group would introduce conformational rigidity, while a thioether or ether linkage (e.g., -CH₂-S-CH₃) could introduce a potential hydrogen bond acceptor and alter the electronic profile.
Modulation of the Benzene Ring: The 5-chloro substituent is often beneficial for activity. nih.gov However, exploring other substitutions at this position, such as a trifluoromethyl (-CF₃) group, could further enhance lipophilicity and metabolic stability. Adding other small groups at the C-6 position could also be explored to probe for additional interactions within the target's binding pocket. nih.gov
By systematically combining these modifications—for example, synthesizing a library of N-1-alkylated derivatives of this compound—researchers can rationally navigate the chemical space to identify compounds with superior potency and a more desirable selectivity profile at the molecular level.
Molecular Mechanisms of Biological Activity and Target Identification for 5 Chloro 2 Isobutyl 1h Benzimidazole Analogues
Enzyme Inhibition Studies at the Molecular Level
The biological effects of 5-chloro-2-isobutyl-1H-benzimidazole analogues are often attributed to their ability to inhibit specific enzymes, thereby disrupting critical cellular pathways. The following sections detail the molecular interactions and inhibitory dynamics of these compounds with several key enzymes.
Inhibition of DNA Topoisomerase I and Associated DNA Interaction Mechanisms
Benzimidazole (B57391) derivatives have emerged as significant inhibitors of DNA topoisomerase I, an essential enzyme that modulates the topological state of DNA during replication, transcription, and other cellular processes. nih.gov Some bis-benzimidazole analogues have been shown to inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II) by interacting with the GC base pairs within the minor groove of DNA. nih.gov
A notable characteristic of certain benzimidazole analogues, such as DMA, a derivative of Hoechst 33342, is their selective and differential inhibition of human and Escherichia coli DNA topoisomerase I. nih.gov Studies have revealed that these molecules exhibit reversible, linear binding kinetics with human topoisomerase I, while their interaction with the E. coli enzyme is nonlinear and irreversible, leading to a higher affinity and lower IC50 values for the bacterial enzyme. nih.gov This differential binding highlights the potential for developing selective antimicrobial agents. Furthermore, these compounds have demonstrated efficacy against clinically relevant mutant forms of human topoisomerase I that are resistant to traditional camptothecin-based inhibitors. nih.gov
The mechanism of inhibition is often linked to the stabilization of the enzyme-DNA cleavage complex, which ultimately leads to DNA strand breaks and apoptosis. The planarity of the benzimidazole nucleus is a key structural feature that facilitates this interaction. rsc.org
Arginase Inhibition Dynamics in Parasitic Systems
Arginase, an enzyme in the polyamine biosynthesis pathway, has been identified as a promising drug target in parasitic diseases like leishmaniasis. mdpi.comnih.gov A library of benzimidazole derivatives has been screened for their inhibitory activity against arginase from Leishmania mexicana (LmARG). mdpi.comnih.gov Two potent inhibitors were identified with IC50 values of 52 µM and 82 µM, respectively. nih.gov
Molecular dynamics simulations have shown that these inhibitors interact with key residues essential for the enzyme's catalytic activity. mdpi.comnih.gov Importantly, these benzimidazole derivatives demonstrated selectivity for the parasitic arginase over human arginase 1 (HsARG), a critical factor for minimizing host toxicity. nih.gov The substituents at the C-2 and C-5 positions of the benzimidazole ring have been noted as being important for this inhibitory activity. nih.gov The leishmanicidal activity of these compounds against both promastigote and amastigote forms of the parasite, coupled with low cytotoxicity in murine macrophages, suggests that benzimidazole derivatives are a promising starting point for the development of new anti-leishmanial drugs. mdpi.comnih.govresearchgate.net
| Compound | Target Enzyme | IC50 (µM) | Selectivity |
| Benzimidazole Derivative 1 | Leishmania mexicana Arginase (LmARG) | 52 | Selective for LmARG over HsARG |
| Benzimidazole Derivative 2 | Leishmania mexicana Arginase (LmARG) | 82 | Selective for LmARG over HsARG |
Dihydrofolate Reductase (DHFR) Binding and Conformational Changes
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of tetrahydrofolate, a precursor for the biosynthesis of purines and certain amino acids. rsc.org This makes it an attractive target for antimicrobial and anticancer therapies. Benzimidazole derivatives have been investigated as inhibitors of DHFR. rsc.orgresearchgate.net
Molecular modeling studies of 2,4-diamino-6-benzylbenzimidazole have shown that while it can fit into the active site of E. coli DHFR, its inhibitory activity is significantly weaker than that of traditional 2,4-diaminopyrimidine (B92962) inhibitors like trimethoprim. researchgate.net This suggests that the specific geometry and electronic properties of the diamino configuration are critical for high-potency inhibition. researchgate.net
More recent studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown that substitution at the N-1 and C-2 positions can positively influence their biological efficacy. rsc.org Molecular docking studies of one such derivative, compound 2g, revealed interactions with key amino acid residues in the binding site of a complex of dihydrofolate reductase with nicotinamide (B372718) adenine (B156593) dinucleotide phosphate. rsc.org This highlights the potential for designing more potent DHFR inhibitors by modifying the substituents on the benzimidazole core.
Cytochrome P450 (CYP51) Interaction Profiling in Fungal Systems
Cytochrome P450 sterol 14α-demethylase (CYP51) is a vital enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov This enzyme is the primary target of azole antifungal agents. nih.gov While benzimidazole compounds are known for their antifungal activity, the direct interaction with and inhibition of CYP51 by this compound analogues is an area of ongoing investigation. nih.gov
The general mechanism of CYP51 inhibition by azoles involves the binding of the azole's nitrogen atom to the heme iron in the enzyme's active site. nih.gov This prevents the natural substrate, lanosterol, from binding and being demethylated, thereby disrupting ergosterol synthesis and compromising the integrity of the fungal cell membrane. nih.gov Given that some benzimidazole derivatives exhibit antifungal properties, it is plausible that they could interact with CYP51, although the specific binding modes and inhibitory potencies would depend on their structural features. The lipophilicity of the compound, influenced by substituents like the isobutyl group, could play a role in its ability to access the membrane-bound CYP51 enzyme.
Modulation of Lymphocyte-Specific Protein Tyrosine Kinase (Lck) Activity
Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of kinases and plays a critical role in T-cell signaling and activation. nih.govnih.gov As such, it is a key target for the development of immunosuppressive and anti-inflammatory drugs. Several series of benzimidazole derivatives have been designed and synthesized as Lck inhibitors. nih.govrsc.orgnih.gov
Specifically, 4-amino-6-benzimidazole-pyrimidines and 2-benzimidazole substituted pyrimidines have demonstrated potent inhibition of Lck, with some analogues exhibiting IC50 values in the low nanomolar range in both biochemical and cellular assays. nih.govnih.gov The binding mode of a representative analogue has been confirmed through co-crystallization with a structurally related kinase, revealing the key interactions within the ATP-binding site. nih.gov The benzimidazole scaffold is recognized as a valuable starting point for the development of a variety of protein kinase inhibitors. rsc.orgnih.gov
Interaction with Nucleic Acids (DNA/RNA) and Intercalation Mechanisms
Beyond enzyme inhibition, benzimidazole analogues can exert their biological effects through direct interaction with nucleic acids. The planar nature of the benzimidazole ring system is well-suited for intercalation between the base pairs of DNA. researchgate.netnih.gov
Benzimidazole-based compounds, including derivatives of the well-known DNA stain Hoechst, are recognized as DNA minor groove binders. nih.gov Some benzimidazole-triazole hybrids have been shown to intercalate into DNA, leading to antiproliferative effects. nih.gov The interaction with DNA can lead to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells. researchgate.net
In addition to DNA, RNA is emerging as an important therapeutic target. The benzimidazole scaffold is considered a privileged structure for binding to RNA. nih.gov Studies have explored the binding of 2-aminobenzimidazole (B67599) libraries to RNA internal loops, identifying specific structural modifications that enhance binding affinity and selectivity. nih.govnih.gov Furthermore, a modified Hoechst scaffold, a bis-benzimidazole, has been designed to covalently bind to the expanded r(CUG) repeats that cause myotonic dystrophy type 1, demonstrating the potential to target specific RNA structures involved in disease. biorxiv.org
The interaction of benzimidazole derivatives with G-quadruplex DNA, which is found in telomeres and oncogene promoter regions, is another area of active research. nih.gov Stabilization of these structures by small molecules can inhibit the activity of telomerase, an enzyme active in most cancer cells, leading to selective anticancer effects. nih.gov
Modulation of Cellular Signaling Pathways
The biological effects of this compound analogues are intrinsically linked to their ability to interfere with critical cellular signaling pathways. These interactions can lead to the inhibition of cancer cell proliferation and the induction of programmed cell death. Key modulated pathways include the antagonism of the G9a histone methyltransferase, arrest of the cell cycle at the G2/M phase, and the activation of apoptotic cascades.
G9a Antagonism
While direct enzymatic inhibition data for this compound on G9a is not extensively documented in publicly available research, the benzimidazole core is a key feature in known inhibitors of G9a, a histone methyltransferase that plays a crucial role in epigenetic regulation. G9a is the primary enzyme responsible for the mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. nih.gov The overexpression of G9a has been implicated in various cancers, making it a promising therapeutic target. nih.gov
Analogous compounds containing a quinazoline (B50416) or similar heterocyclic core linked to a benzimidazole moiety have shown potent G9a inhibitory activity. For instance, the small molecule inhibitor BIX-01294, which features a diazepin-quinazolinamine core, is a known inhibitor of G9a and the related G9a-like protein (GLP). tocris.commedchemexpress.com Another potent and selective G9a/GLP inhibitor, UNC0638, also possesses a quinazoline-based structure. nih.govnih.govebi.ac.ukmedchemexpress.comapexbt.com These inhibitors typically function by competing with the substrate for binding to the enzyme's active site. medchemexpress.com The inhibition of G9a by such compounds leads to a reduction in global H3K9me2 levels, which can reactivate tumor suppressor genes and induce apoptosis in cancer cells. nih.gov For example, BIX-01294 has been shown to induce apoptosis in glioma cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins Bax, caspase-3, and caspase-9. nih.gov
The structural similarities between these known G9a inhibitors and this compound suggest a potential, yet unconfirmed, mechanism of action through G9a antagonism. Further research is necessary to definitively establish and characterize the direct inhibitory effect of this compound on G9a activity.
Cell Cycle Arrest at G2/M Phase
A significant mechanism through which benzimidazole analogues exert their anti-proliferative effects is the induction of cell cycle arrest, frequently at the G2/M checkpoint. nih.gov This checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genetic errors. nih.gov
Studies on various benzimidazole derivatives have demonstrated their ability to halt the cell cycle in the G2/M phase in different cancer cell lines. apexbt.commdpi.com For example, a novel 1,2-disubstituted benzimidazole derivative, compound 17a , was found to arrest the cell cycle of HepG2 (hepatocellular carcinoma) cells at the G2/M phase. mdpi.com This arrest is often associated with the modulation of key regulatory proteins. The G2/M transition is primarily controlled by the activity of the cyclin B1/CDK1 complex. Inhibition of this complex, or the modulation of its upstream regulators like Cdc25C and Chk1/Chk2, can lead to G2/M arrest. acs.org Research on other small molecules has shown that G2/M arrest can be triggered by a decrease in the expression levels of cyclin B1, CDK1, and CDC25C. acs.org
The induction of G2/M arrest by benzimidazole analogues represents a crucial anti-cancer mechanism, as it can lead to either DNA repair or, if the damage is irreparable, the initiation of apoptosis.
Apoptosis Induction Pathways
The induction of apoptosis, or programmed cell death, is a hallmark of effective anti-cancer agents. Benzimidazole analogues have been shown to trigger apoptosis through various signaling cascades, primarily involving the intrinsic or mitochondrial pathway. nih.gov This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).
Research on a 1,2,5-trisubstituted benzimidazole derivative, TJ08 , revealed its ability to induce apoptosis by altering the expression of pro- and anti-apoptotic proteins. nih.gov Treatment with TJ08 led to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of cleaved caspases and cleaved PARP (Poly (ADP-ribose) polymerase), which are key executioners and markers of apoptosis. nih.gov The cleavage of PARP by caspases is a critical step in the apoptotic cascade.
Furthermore, many benzimidazole derivatives have been observed to induce apoptosis by causing mitochondrial dysfunction. nih.gov This includes the disruption of the mitochondrial membrane potential, a key event that leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then activates a cascade of caspases, ultimately leading to cell death. The ability of certain benzamide (B126) derivatives to induce an increase in apoptotic markers such as subdiploid population and activation of caspases further supports this mechanism. nih.gov
Exploration of Specific Molecular Targets
Beyond the modulation of broad cellular pathways, research has focused on identifying specific molecular targets of this compound analogues. A prominent target that has emerged is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
VEGFR-2 Inhibition
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. bpsbioscience.com Angiogenesis is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy. bpsbioscience.comnih.gov
Numerous studies have demonstrated that benzimidazole-containing compounds can act as potent inhibitors of VEGFR-2. nih.govnih.gov For instance, certain benzimidazole-oxadiazole derivatives have shown significant VEGFR-2 inhibitory activity, with IC50 values in the sub-micromolar range. nih.gov The mechanism of inhibition often involves the compound binding to the ATP-binding site within the kinase domain of VEGFR-2, thereby preventing the autophosphorylation of the receptor and blocking downstream signaling pathways that promote endothelial cell proliferation and migration.
A study on 1,2-disubstituted benzimidazoles revealed that compounds with an isopropyl moiety at the 2-position of the benzimidazole ring exhibited promising VEGFR-2 inhibitory activity. mdpi.com This is particularly relevant to this compound. Molecular docking studies have suggested that these benzimidazole derivatives can effectively fit into the VEGFR-2 active site, forming crucial hydrogen bonding and hydrophobic interactions necessary for potent inhibition. mdpi.com The chloro-substitution on the benzimidazole ring can also contribute to the binding affinity.
The inhibitory activity of benzoxazole-based derivatives, structurally similar to benzimidazoles, against VEGFR-2 has also been reported, with some compounds showing greater potency than the established inhibitor sorafenib. nih.gov
| Compound/Analogue Class | Target/Pathway | Observed Effect | Cell Line(s) | Reference(s) |
| BIX-01294 (Analogue) | G9a/GLP | Inhibition of methyltransferase activity, induction of apoptosis | Glioma cells | tocris.commedchemexpress.comnih.gov |
| UNC0638 (Analogue) | G9a/GLP | Potent and selective inhibition, reduced H3K9me2 levels | MDA-MB-231, TNBC cells | nih.govnih.govebi.ac.ukmedchemexpress.comapexbt.com |
| Benzimidazole Derivative (17a ) | Cell Cycle | Arrest at G2/M phase | HepG2 | mdpi.com |
| 1,2,5-Trisubstituted Benzimidazole (TJ08 ) | Apoptosis | Downregulation of Bcl-2, upregulation of cleaved caspases and PARP | Jurkat, K-562, MOLT-4, HeLa, HCT116, MIA PaCa-2 | nih.gov |
| Benzimidazole-Oxadiazole Derivatives | VEGFR-2 | Inhibition of kinase activity (IC50 = 0.475 µM for compound 4c ) | A549, MCF-7, PANC-1 | nih.gov |
| 1,2-Disubstituted Benzimidazoles | VEGFR-2 | 82% inhibition by compound 17a | HepG2 | mdpi.com |
| Benzoxazole Derivatives (Analogues) | VEGFR-2 | Inhibition of kinase activity (IC50 = 0.0554 µM for compound 8d ) | HepG2, HCT-116, MCF-7 | nih.gov |
Advanced Research Directions for 5 Chloro 2 Isobutyl 1h Benzimidazole
Rational Design of Novel Benzimidazole (B57391) Scaffolds and Hybrid Molecules
The rational design of new molecules based on the 5-chloro-2-isobutyl-1H-benzimidazole scaffold is a key strategy to enhance therapeutic efficacy and explore new biological applications. nih.gov This approach involves the strategic modification of the core structure to improve its interaction with biological targets and to develop hybrid molecules that combine the beneficial properties of different pharmacophores. nih.gov
One of the primary strategies in the rational design of benzimidazole derivatives is the modification of substituents at various positions of the benzimidazole ring system. The chemical flexibility of the benzimidazole scaffold allows for easy functionalization, enabling chemists to fine-tune properties such as solubility, potency, selectivity, and pharmacokinetic profiles. researchgate.net For instance, the introduction of electron-withdrawing groups to the nitrogenous framework has been suggested to enhance the efficacy of some benzimidazole-based compounds. researchgate.net
Another promising avenue is the creation of hybrid molecules, where the benzimidazole scaffold is combined with other biologically active moieties. nih.gov This hybridization can lead to compounds with a broader spectrum of activity or novel mechanisms of action. nih.gov For example, combining the benzimidazole core with anilides has been shown to produce potent antimicrobial agents. nih.gov Similarly, the fusion of a benzimidazole nucleus with moieties found in established antifungal drugs like fluconazole (B54011) and econazole (B349626) is a strategy aimed at overcoming drug resistance and expanding the antifungal activity spectrum. nih.gov The design of these novel scaffolds and hybrid molecules is often guided by a deep understanding of structure-activity relationships (SAR), which helps in predicting how structural modifications will impact biological activity. nih.gov
A recent example of rational design involves the synthesis of new spiroxindoles combined with a benzimidazole scaffold to create inhibitors of the murine double minute 2 (MDM2) protein, a key target in cancer therapy. rug.nl This work, which utilized a [3+2] cycloaddition reaction, resulted in compounds with significant anticancer activity. rug.nl
Chemoinformatics and High-Throughput Screening Library Design for Benzimidazole Derivatives
Chemoinformatics and high-throughput screening (HTS) are indispensable tools in modern drug discovery, enabling the rapid identification and optimization of lead compounds. nih.govresearchgate.net For benzimidazole derivatives like this compound, these computational and experimental techniques offer a powerful approach to explore vast chemical spaces and identify novel bioactive molecules.
Chemoinformatics Approaches:
Chemoinformatics utilizes computational methods to analyze and predict the properties of chemical compounds. Key techniques applied to benzimidazole research include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com For benzimidazole derivatives, 2D and 3D-QSAR models have been developed to predict their activity against various targets, including bacteria, viruses, and cancer cells. biointerfaceresearch.comresearchgate.net These models help in understanding which structural features are crucial for activity and guide the design of more potent analogues. For example, a 3D-QSAR study on benzimidazole-based agonists for the Farnesoid X receptor (FXR) identified a pharmacophore model (HHHRR) that correlated well with their biological activity. tandfonline.com
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target. Pharmacophore models for benzimidazole derivatives have been used to screen large compound databases to find new potential inhibitors for targets like the p56lck kinase.
Virtual Screening: Virtual screening involves the use of computational methods to screen large libraries of compounds against a biological target. researchgate.net Ligand-based virtual screening (LBVS) uses a known active molecule as a template to find similar compounds, while structure-based virtual screening (SBVS) uses the 3D structure of the target protein to dock and score potential ligands. researchgate.netnih.gov Both approaches have been successfully used to identify new benzimidazole-based inhibitors for various targets, including triosephosphate isomerase in parasites. nih.govnih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Molecular docking studies on benzimidazole derivatives have been instrumental in understanding their binding modes and in rationalizing their biological activities. nih.govuwa.edu.au
High-Throughput Screening (HTS):
HTS allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov For benzimidazole research, HTS can be used to:
Screen Compound Libraries: Large, diverse compound libraries, including those from commercial vendors like ChemDiv and Chembridge, can be screened to identify initial "hits" with desired activities. upenn.edu These libraries often contain tens of thousands of compounds with lead-like characteristics. upenn.edu
Identify Novel Scaffolds: HTS of diverse libraries can lead to the discovery of entirely new chemical scaffolds with interesting biological profiles. For example, a large-scale screen of over 30,000 compounds for anthelmintic activity identified a novel scaffold with broad-spectrum activity against gastrointestinal nematodes. nih.gov
Screen Natural Product Libraries: Natural products are a rich source of chemical diversity and have historically been a major source of new drugs. HTS of natural product libraries can uncover novel benzimidazole-like structures or other compounds that can be used as starting points for drug development. nih.gov
The integration of chemoinformatics and HTS provides a synergistic approach to drug discovery. Computational models can be used to design focused screening libraries with a higher probability of containing active compounds, while the results from HTS can be used to refine and validate the computational models.
Biophysical Characterization of Ligand-Target Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Understanding the direct physical interaction between a ligand, such as a derivative of this compound, and its biological target is fundamental for drug development. Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide quantitative data on these interactions, offering insights into binding affinity, kinetics, and thermodynamics. researchgate.net
Isothermal Titration Calorimetry (ITC):
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.gov By titrating a solution of the ligand into a solution containing the target molecule, ITC can determine the binding affinity (dissociation constant, Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov This thermodynamic information provides a complete picture of the binding forces driving the interaction. For instance, ITC has been used to determine the binding of benzimidazole derivatives to various targets, including human carbonic anhydrase isozymes and DNA sequences. biointerfaceresearch.comnih.gov
Surface Plasmon Resonance (SPR):
SPR is a highly sensitive optical technique used to monitor molecular interactions in real-time without the need for labels. tandfonline.comsnmjournals.org In an SPR experiment, the target molecule is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. The binding of the ligand to the target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov SPR can be used to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). snmjournals.org Lower KD values indicate stronger binding. snmjournals.org SPR has been widely used to study the binding of benzimidazole derivatives to their targets, such as the Lassa virus glycoprotein (B1211001) complex and galectin-1. nih.govtandfonline.comsnmjournals.org
The data generated from these biophysical techniques are crucial for:
Lead Optimization: By comparing the binding affinities of different derivatives, researchers can identify which structural modifications lead to improved target engagement.
Validating Target Engagement: These techniques provide direct evidence that a compound is binding to its intended target.
Understanding Mechanism of Action: The kinetic and thermodynamic data can provide insights into how a ligand binds to its target and what forces stabilize the complex.
Below is a table summarizing representative binding data for various benzimidazole derivatives obtained using SPR and ITC:
| Compound/Derivative Class | Target | Technique | Binding Affinity (KD) | Reference |
| Benzimidazole Derivatives | Lassa Virus Glycoprotein Complex | SPR | < 8.25 x 10-7 M | tandfonline.comsnmjournals.org |
| Benzimidazole-Triazole Hybrid (7c) | Galectin-1 | SPR | 1.19 x 10-6 M | nih.gov |
| S-alkylated Benzimidazole Derivatives | Human Carbonic Anhydrase VII and XIII | ITC | ~50-100 nM | nih.gov |
| Strong Binding Benzimidazole Derivatives | DNA (AAAGTTT sequence) | ITC/SPR | Not specified | biointerfaceresearch.com |
Development of Advanced Imaging Probes Based on Benzimidazole Scaffolds
The development of imaging probes based on the benzimidazole scaffold is a rapidly advancing field with significant potential for both preclinical research and clinical diagnostics. acs.org These probes can be designed to visualize and quantify biological processes at the molecular level, providing valuable information about disease progression and treatment response. Two major types of imaging probes based on the benzimidazole scaffold are being developed: positron emission tomography (PET) imaging agents and fluorescent probes.
Positron Emission Tomography (PET) Imaging Agents:
PET is a non-invasive imaging technique that uses radiotracers to visualize metabolic processes in the body. Benzimidazole derivatives can be labeled with positron-emitting isotopes, such as carbon-11 (B1219553) (11C) or fluorine-18 (B77423) (18F), to create PET imaging agents. snmjournals.orgnih.gov These radiolabeled compounds can be designed to bind to specific targets in the brain or other organs, allowing for their visualization and quantification with a PET scanner.
Recent research has focused on developing benzimidazole-based PET ligands for various targets, including:
Metabotropic Glutamate Receptor Subtype 2 (mGluR2): A benzimidazole derivative, [11C]13, has been synthesized and evaluated as a potential PET imaging ligand for mGluR2 in the brain. nih.gov This probe showed promising results in preclinical studies, demonstrating the ability to cross the blood-brain barrier and accumulate in mGluR2-rich regions. nih.gov
Tau Protein: The benzimidazole scaffold has been used to synthesize precursors for the PET tracer [18F]T808, which is used for imaging tau pathology in Alzheimer's disease. snmjournals.org
Transmembrane AMPA Receptor Regulatory Protein (TARP) γ-8: Novel 18F-labeled azabenzimidazole-based radioligands have been developed for imaging TARP γ-8, a protein involved in neurotransmission. nih.gov
The development of these PET probes involves the synthesis of precursor molecules that can be rapidly radiolabeled with high efficiency and purity. snmjournals.orgnih.gov
Fluorescent Probes:
Fluorescent probes are molecules that absorb light at one wavelength and emit it at a longer wavelength. Benzimidazole derivatives can be designed as "turn-on" fluorescent probes, which exhibit a significant increase in fluorescence upon binding to a specific target. nih.govrsc.org This property makes them highly sensitive and selective for detecting various analytes in biological systems.
Examples of benzimidazole-based fluorescent probes include:
Probes for Ion Detection: A benzimidazole-based probe has been developed for the highly sensitive detection of Fe3+/2+ ions. rsc.org Another probe, BMF, was designed to detect hypochlorite (B82951) ions in living cells, which are important reactive oxygen species. nih.gov
Probes for Biomolecule Detection: A benzimidazole-based fluorescent probe (ABIA) has been synthesized for the selective detection of cysteine in human urine and for bio-imaging of intracellular cysteine. nih.gov
The design of these fluorescent probes often relies on mechanisms like intramolecular charge transfer (ICT), where the binding of the analyte disrupts the ICT system, leading to a "turn-on" of fluorescence. nih.gov These probes have applications in various fields, including medical diagnostics, environmental monitoring, and cell biology research.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst | PPA (120°C, 4 hrs) | Higher yield (83–85%) |
| Solvent System | Ethanol/Water (3:1) | Improved crystal formation |
| Purification Method | Column Chromatography | Purity >98% (HPLC-confirmed) |
Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antiviral applications?
Methodological Answer:
SAR studies focus on modulating the benzimidazole core and substituents to enhance bioactivity:
- Core Modifications: Introduce electron-withdrawing groups (e.g., Cl at position 5) to improve binding to viral proteases (e.g., SARS-CoV-2 Mpro) .
- Side Chain Variations: Replace isobutyl with bulkier alkyl/aryl groups to assess steric effects on target engagement. Molecular docking (AutoDock Vina) and dynamics simulations (GROMACS) predict binding affinities .
- Validation: Compare computational predictions with in vitro enzyme inhibition assays (IC50 values) to resolve contradictions between predicted and observed activities .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., Cl at C5, isobutyl at C2) via characteristic shifts (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] at m/z 237.0895 for CHClN) .
- X-ray Crystallography: Resolves bond angles and torsional strain in the benzimidazole ring (e.g., C–N–C angles ~123°) .
Advanced: What computational approaches validate the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use Schrödinger Suite or MOE to model binding to viral proteases (e.g., SARS-CoV-2 Mpro). Key residues (His41, Cys145) form hydrogen bonds with the benzimidazole core .
- Dynamics Simulations: Run 100-ns MD simulations (AMBER force field) to assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Electrostatic Complementarity: Tools like APBS quantify charge compatibility between ligand and binding pockets, improving affinity predictions .
Advanced: How can researchers resolve contradictions in reported biological activities of benzimidazole derivatives?
Methodological Answer:
- Meta-Analysis: Aggregate data from PubMed, Scopus, and Web of Science to identify trends (e.g., antiviral vs. antibacterial potency) .
- Experimental Replication: Repeat assays (e.g., MIC for antimicrobial activity) under standardized conditions (CLSI guidelines) .
- Mechanistic Studies: Use CRISPR-edited cell lines or knockout models to isolate target-specific effects .
Advanced: What strategies optimize synthetic routes for scaled-up production of research-grade this compound?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) to reduce reaction time and temperature .
- Flow Chemistry: Implement continuous-flow reactors for safer handling of corrosive reagents (e.g., PPA) and improved yield consistency.
- Green Chemistry: Replace ethanol with cyclopentyl methyl ether (CPME) for eco-friendly recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
